molecular formula C11H12Cl2O4 B15077821 2-(2,4-Dichlorophenoxy)ethyl lactate CAS No. 110534-41-3

2-(2,4-Dichlorophenoxy)ethyl lactate

Cat. No.: B15077821
CAS No.: 110534-41-3
M. Wt: 279.11 g/mol
InChI Key: XAFHQVZKKITJGE-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)ethyl lactate is an organic compound with the molecular formula C11H12Cl2O4 It is a derivative of 2,4-dichlorophenoxyacetic acid, a well-known herbicide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)ethyl lactate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethyl lactate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)ethyl lactate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dichlorophenoxy)ethyl lactate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)ethyl lactate involves its interaction with specific molecular targets. In the case of its herbicidal activity, it mimics the action of natural plant hormones, causing uncontrolled growth and eventually leading to the death of the plant. For its potential anti-inflammatory properties, it selectively inhibits the COX-2 enzyme, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenoxy)ethyl lactate stands out due to its unique combination of properties derived from both 2,4-dichlorophenoxyacetic acid and ethyl lactate. This combination allows it to be used in a broader range of applications, from agriculture to pharmaceuticals and materials science .

Properties

CAS No.

110534-41-3

Molecular Formula

C11H12Cl2O4

Molecular Weight

279.11 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)ethyl 2-hydroxypropanoate

InChI

InChI=1S/C11H12Cl2O4/c1-7(14)11(15)17-5-4-16-10-3-2-8(12)6-9(10)13/h2-3,6-7,14H,4-5H2,1H3

InChI Key

XAFHQVZKKITJGE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCOC1=C(C=C(C=C1)Cl)Cl)O

Origin of Product

United States

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